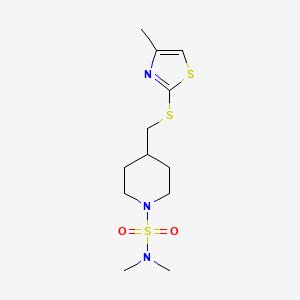
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a complex organic molecule characterized by its unique chemical structure. This compound falls under the category of purines, which are essential heterocyclic aromatic organic compounds known for their significant roles in biochemistry, including their presence in nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves several steps, typically starting with the preparation of the core purine structure. The synthesis may involve alkylation and amination reactions:
Step 1: Synthesis of the purine core by cyclization of the corresponding imidazole and pyrimidine precursors under high-temperature conditions.
Step 2: Functionalization at positions 8 and 7 through nucleophilic substitution reactions with ethoxy-propylamine and phenyl-propyl bromide, respectively, under anhydrous conditions.
Step 3: Methylation at positions 1 and 3 using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production may involve continuous flow reactors to ensure high yield and purity. The reactions are typically conducted in solvent systems like dimethylformamide (DMF) or acetonitrile, using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific functional group being targeted. Oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role as an enzyme inhibitor, affecting various metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Compared to similar purine derivatives, 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione stands out due to its unique side chain modifications, which enhance its specificity and potency. Some similar compounds include:
Theophylline: A known bronchodilator with a simpler structure.
Caffeine: Common stimulant with different functional groups.
Adenine: Essential nucleobase in DNA and RNA, structurally simpler but critical in biochemistry.
Propriétés
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-4-29-15-9-13-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-8-12-16-10-6-5-7-11-16/h5-7,10-11H,4,8-9,12-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVNYCICVMNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2863854.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)


![4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2863863.png)
![3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2863865.png)
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol](/img/structure/B2863869.png)
